(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid

Catalog No.
S13914743
CAS No.
M.F
C17H26N2O4
M. Wt
322.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-y...

Product Name

(2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid

IUPAC Name

2-(phenylmethoxycarbonylamino)-6-(propan-2-ylamino)hexanoic acid

Molecular Formula

C17H26N2O4

Molecular Weight

322.4 g/mol

InChI

InChI=1S/C17H26N2O4/c1-13(2)18-11-7-6-10-15(16(20)21)19-17(22)23-12-14-8-4-3-5-9-14/h3-5,8-9,13,15,18H,6-7,10-12H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

LEEYEPQZFFVRRW-UHFFFAOYSA-N

Canonical SMILES

CC(C)NCCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1

The compound (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid is a synthetic amino acid derivative characterized by its unique structure, which includes a benzyloxycarbonyl group and an isopropyl amino group. This compound can be categorized as a modified amino acid, which plays a significant role in various biochemical processes and pharmaceutical applications. Its structure can be broken down into several functional groups, including an amine, a carboxylic acid, and an aromatic ether, contributing to its chemical reactivity and biological activity.

Involving this compound typically include:

  • Amide Formation: The carboxylic acid group can react with amines to form amides, which are crucial in peptide synthesis.
  • Hydrolysis: The benzyloxycarbonyl group can undergo hydrolysis under acidic or basic conditions, releasing the corresponding amine.
  • Peptide Bond Formation: This compound can participate in peptide bond formation, linking with other amino acids to form peptides or proteins.

These reactions are fundamental in organic synthesis and biochemistry, particularly in the development of peptide-based drugs.

The biological activity of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid is influenced by its structure. Compounds of this nature often exhibit properties such as:

  • Antimicrobial Activity: Similar compounds have shown effectiveness against various bacterial strains.
  • Enzyme Inhibition: It may act as an inhibitor for specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation: The structural components allow interaction with cellular receptors, potentially influencing signal transduction pathways.

Biological assays are essential for determining the specific pharmacological effects and dosage-dependent responses of this compound .

The synthesis of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid generally involves several steps:

  • Protection of Functional Groups: Initial protection of the amine and carboxylic acid groups to prevent unwanted reactions.
  • Coupling Reactions: Utilizing coupling agents (e.g., DIC or EDC) to facilitate the formation of amide bonds between the protected amino acids.
  • Deprotection: Removal of protective groups to yield the final product.
  • Purification: Techniques such as chromatography are employed to purify the synthesized compound.

This multi-step synthesis is typical for complex amino acid derivatives used in pharmaceuticals.

The applications of (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid span various fields:

  • Pharmaceutical Development: As a building block in peptide synthesis for drug discovery.
  • Biotechnology: Utilized in the development of enzyme inhibitors or modulators for therapeutic purposes.
  • Research: Employed in studies related to protein structure-function relationships and enzyme kinetics.

Its versatility makes it a valuable compound in both academic and industrial settings.

Interaction studies focus on how this compound interacts with biological macromolecules like proteins and nucleic acids. Key aspects include:

  • Binding Affinity: Determining how strongly the compound binds to target enzymes or receptors using techniques such as surface plasmon resonance or isothermal titration calorimetry.
  • Structure-Activity Relationship Analysis: Understanding how modifications to the compound's structure affect its biological activity, often employing quantitative structure–activity relationship (QSAR) models .

These studies are crucial for optimizing the efficacy and safety profile of potential therapeutics derived from this compound.

Several compounds share structural similarities with (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid, including:

  • L-Valine: A branched-chain amino acid that is essential for protein synthesis.
  • N-Acetyl-L-cysteine: Known for its antioxidant properties and role in detoxification processes.
  • Lysine Derivatives: Such as Nε-carboxymethyllysine, which play roles in various metabolic processes.

Comparison Table

Compound NameKey FeaturesUnique Aspects
(2S)-2-{[(benzyloxy)carbonyl]...Amino acid derivative with unique side chainsCombines benzyloxycarbonyl with isopropyl amino
L-ValineEssential branched-chain amino acidDirectly involved in protein synthesis
N-Acetyl-L-cysteineAntioxidant and detoxifying agentInvolved in cysteine metabolism
Lysine DerivativesVarious metabolic rolesStructural modifications lead to diverse functions

This comparison highlights how the unique combination of functional groups in (2S)-2-{[(benzyloxy)carbonyl]amino}-6-[(propan-2-yl)amino]hexanoic acid differentiates it from other amino acids and derivatives, allowing for specific applications in drug design and development.

XLogP3

0.2

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

322.18925731 g/mol

Monoisotopic Mass

322.18925731 g/mol

Heavy Atom Count

23

Dates

Modify: 2024-08-10

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